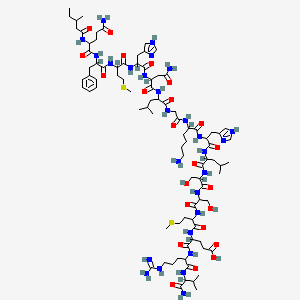

deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2

Description

This compound is a synthetic peptide characterized by a complex sequence of alternating D- and L-configured amino acids (denoted as "DL"), including non-standard residues such as deamino-xiIle (deaminated, ξ-modified isoleucine). Its structural complexity arises from:

- Deamination: Removal of the amino group from ξ-isoleucine, altering hydrogen-bonding capacity and solubility .

- DL-configuration: Mix of D- and L-amino acids, which may influence protease resistance and receptor binding .

- C-terminal amidation (-NH2): Enhances stability against enzymatic degradation .

Properties

IUPAC Name |

4-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-(3-methylpentanoylamino)-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H143N27O23S2/c1-11-49(8)34-69(120)101-55(22-24-67(90)118)76(127)109-61(35-50-18-13-12-14-19-50)82(133)105-58(27-31-140-10)79(130)111-63(37-52-40-96-45-100-52)84(135)112-64(38-68(91)119)85(136)107-59(32-46(2)3)74(125)98-41-70(121)102-53(20-15-16-28-89)75(126)110-62(36-51-39-95-44-99-51)83(134)108-60(33-47(4)5)81(132)113-66(43-117)87(138)114-65(42-116)86(137)106-57(26-30-139-9)78(129)104-56(23-25-71(122)123)77(128)103-54(21-17-29-97-88(93)94)80(131)115-72(48(6)7)73(92)124/h12-14,18-19,39-40,44-49,53-66,72,116-117H,11,15-17,20-38,41-43,89H2,1-10H3,(H2,90,118)(H2,91,119)(H2,92,124)(H,95,99)(H,96,100)(H,98,125)(H,101,120)(H,102,121)(H,103,128)(H,104,129)(H,105,133)(H,106,137)(H,107,136)(H,108,134)(H,109,127)(H,110,126)(H,111,130)(H,112,135)(H,113,132)(H,114,138)(H,115,131)(H,122,123)(H4,93,94,97) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXYDXHTVYOELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H143N27O23S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2011.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2 is a complex peptide comprised of various amino acids, including both D- and L-forms. This compound is of interest due to its potential biological activities, which may include neuroprotective effects, modulation of immune responses, and impacts on metabolic processes.

Chemical Structure

The chemical structure of this peptide can be represented as follows:

- Molecular Formula : C43H65N11O12S2

- Molecular Weight : 883.14 g/mol

This structure indicates a significant number of functional groups that could interact with biological systems, influencing various pathways.

Neuroprotective Effects

Research has indicated that peptides similar to deamino-xiIle have neuroprotective properties. For instance, studies have shown that certain D-amino acids can modulate neurotransmitter release and protect neurons from oxidative stress. The presence of D-amino acids in the structure may enhance these neuroprotective effects by stabilizing the peptide conformation and improving receptor binding affinity .

Immune Modulation

Peptides containing amino acids such as arginine and glutamic acid have been shown to influence immune responses. Arginine plays a crucial role in the synthesis of nitric oxide, a signaling molecule involved in immune function. The inclusion of arginine in this peptide may enhance its ability to modulate immune responses, potentially aiding in inflammatory conditions .

Metabolic Impacts

The metabolic activity of this peptide can also be significant. Amino acids like methionine and lysine are essential for various metabolic pathways, including protein synthesis and methylation processes. Supplementation with methionine has been associated with improved growth performance in animal models, suggesting that this peptide could have similar beneficial effects on metabolism .

Case Studies

- Neuroprotection in Animal Models : In a study involving rats subjected to oxidative stress, administration of peptides containing D-amino acids resulted in reduced neuronal death and improved cognitive function. This suggests that deamino-xiIle might have similar protective effects against neurodegeneration .

- Immune Response Modulation : A study on fish demonstrated that dietary supplementation with peptides similar to deamino-xiIle improved gut health and immune function by modulating the intestinal microbiota and enhancing antioxidant capacity .

- Metabolic Enhancement : Research on shrimp indicated that the inclusion of methionine-rich peptides in their diet improved growth rates and overall health, highlighting the potential of deamino-xiIle in enhancing metabolic efficiency in aquatic species .

Data Tables

| Amino Acid | Concentration (g/100g) | Biological Role |

|---|---|---|

| Deamino-Isoleucine | 0.5 | Neuroprotective |

| Glutamine | 1.0 | Immune modulation |

| Phenylalanine | 0.8 | Precursor for neurotransmitters |

| Methionine | 1.2 | Antioxidant properties |

| Histidine | 0.7 | Immune response |

| Asparagine | 0.6 | Protein synthesis |

Scientific Research Applications

2.1. Drug Development

The peptide's diverse amino acid composition allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated its potential in:

- Neuropharmacology : The presence of phenylalanine suggests possible applications in modulating neurotransmitter levels, potentially aiding in the treatment of depression and anxiety disorders.

2.2. Biochemical Studies

The compound can serve as a model for studying peptide interactions at the molecular level. Its structure allows researchers to:

- Investigate enzyme-substrate interactions.

- Study receptor binding affinities due to its diverse amino acid side chains.

3.1. Neurotransmitter Modulation

A study exploring the effects of similar peptides on neurotransmitter release found that modifications to amino acid sequences can significantly alter their efficacy in enhancing dopamine levels in the brain . This suggests that deamino-xiIle-based peptides could be explored further for similar effects.

3.2. Antioxidant Properties

Research has indicated that peptides derived from amino acids like methionine and phenylalanine exhibit antioxidant properties . This opens avenues for using deamino-xiIle-derived compounds in formulations aimed at reducing oxidative stress.

Data Tables

| Amino Acid | Role in Biological Function | Potential Application |

|---|---|---|

| Deamino-xiIle | Enhances biological activity | Drug formulation |

| DL-Gln | Cellular metabolism | Nutritional supplements |

| DL-Phe | Precursor for neurotransmitters | Neuropharmacology |

| DL-Met | Methylation processes | Cancer research |

| DL-His | Enzyme function | Biochemical assays |

| DL-Asn | Protein stability | Pharmaceutical development |

| DL-Leu | Muscle protein synthesis | Sports nutrition |

| Gly | Collagen synthesis | Cosmetic products |

| DL-Lys | Protein synthesis | Hormonal treatments |

| DL-Ser | Metabolic pathways | Neurological research |

| DL-Glu | Metabolic functions | Neuroprotection studies |

| DL-Arg | Immune function | Immunotherapy |

| DL-Val | Muscle metabolism | Performance enhancement |

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes with analogous peptides:

Key Observations :

Analytical Characterization

- Spectroscopy: NMR and IR data for deallylated compounds (e.g., 2c, 4c) highlight distinct spectral shifts for deaminated vs. aminated residues . Similar methods could differentiate the target compound’s deamino-xiIle from standard isoleucine.

- Mass Spectrometry: The target compound’s molecular mass (calculated from its sequence) would deviate significantly from non-deaminated analogs, as seen in MS data for related peptides .

Research Findings and Implications

- Stability : The combination of DL-configuration and C-terminal amidation makes the target compound more stable than analogs with -OH termini (e.g., ) or lower DL ratios (e.g., ).

- Bioactivity: The presence of xiIle and deamino-His may confer unique binding properties, though direct biological data are lacking in the provided evidence.

- Synthetic Challenges: The DL-configuration complicates synthesis, requiring precise stereochemical control, as noted in PubChem protocols for similar peptides .

Q & A

What analytical methodologies are recommended for determining the detection limit (DL) and quantification limit (QL) of this modified peptide in complex biological matrices?

Methodological Answer:

To determine DL and QL, use signal-to-noise (S/N) ratio analysis with HPLC-MS/MS. Validate the DL by spiking samples near the estimated limit and confirming consistent detection across ≥6 replicates. For QL, ensure precision (RSD ≤20%) and accuracy (80–120% recovery) at the limit concentration. If QL is 10× below the reporting threshold, justify exemption from validation per ICH Q2(R2) guidelines .

How can researchers address racemization risks during solid-phase synthesis of this peptide due to its alternating D/L-amino acids?

Methodological Answer:

Optimize coupling steps using low-pH reagents (e.g., HOBt/DIC) and minimize exposure to basic conditions. Monitor racemization via chiral GC-MS or circular dichroism (CD) spectroscopy. For DL-residues, employ pre-activated Emoc-protected amino acids to reduce reaction time and side reactions .

What experimental strategies are effective in resolving contradictory stability data for this peptide under varying pH and temperature conditions?

Methodological Answer:

Apply a factorial design (e.g., 2^3 design) to systematically test pH (4–8), temperature (4–37°C), and ionic strength. Use size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to correlate aggregation patterns with stability. Reconcile contradictions by normalizing data to buffer-specific degradation pathways (e.g., deamidation at pH >7) .

How can molecular dynamics (MD) simulations improve the design of structure-activity relationship (SAR) studies for this peptide?

Methodological Answer:

Run MD simulations (e.g., using GROMACS) to model conformational flexibility and solvent interactions. Focus on residues with high B-factors (e.g., DL-Ser, DL-Met) to identify critical binding motifs. Validate predictions via alanine scanning mutagenesis followed by SPR binding assays .

What protocols ensure reproducible quantification of low-abundance oxidative metabolites of DL-Met residues in this peptide?

Methodological Answer:

Use LC-Orbitrap-MS with isotopically labeled internal standards (e.g., ^13C-Met). Optimize collision energy to distinguish sulfoxide/sulfone derivatives. Validate recovery rates (≥70%) in spiked plasma samples and cross-check with enzymatic digestion (e.g., trypsin/Lys-C) to confirm site-specific modifications .

How should researchers design controls to differentiate between peptide aggregation and covalent degradation in long-term stability studies?

Methodological Answer:

Include:

- Negative control: Peptide in lyophilized form (no buffer).

- Positive control: Heat-stressed peptide (60°C, 24h) to induce aggregation.

- Analytical controls: SEC for size distribution, MALDI-TOF for covalent modifications, and TEM for visualizing aggregates .

What computational approaches are suitable for predicting the solubility of this peptide in non-aqueous solvents?

Methodological Answer:

Apply COSMO-RS theory to calculate solubility parameters (δ) for solvent screening. Validate predictions with experimental shake-flask assays using nephelometry. Prioritize solvents with Hansen solubility parameters (HSP) within ±2 MPa^0.5 of the peptide’s HSP .

How can researchers optimize the chromatographic separation of diastereomers in this peptide without derivatization?

Methodological Answer:

Use a chiral stationary phase (CSP) like teicoplanin-aglycone with HILIC mode. Adjust mobile phase (e.g., ACN/ammonium formate, pH 3.5) to enhance enantioselectivity. Optimize column temperature (25–40°C) to improve resolution of DL-residues .

What statistical methods are recommended for analyzing dose-response variability in bioactivity assays of this peptide?

Methodological Answer:

Apply mixed-effects modeling to account for plate-to-plate variability. Use the Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal models. Validate robustness via bootstrapping (≥1,000 iterations) and report EC50 with 95% confidence intervals .

How can cryo-EM be utilized to study the interaction of this peptide with lipid bilayers?**

Methodological Answer:

Prepare peptide-embedded nanodiscs and image at 200 kV with a K3 direct detector. Use RELION for 3D reconstruction to resolve membrane insertion angles. Validate with fluorescence quenching assays using Tb^3+/DPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.